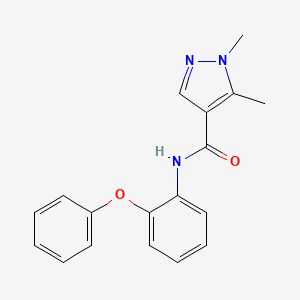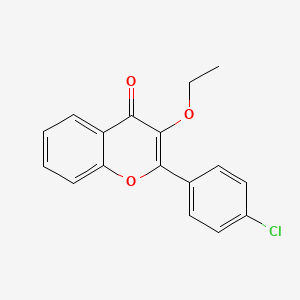![molecular formula C19H22N4O2 B4755376 N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide
Overview
Description
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBX-2982, is a small molecule drug that targets the G protein-coupled receptor GPR119. This receptor is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation leads to increased insulin secretion and glucose-dependent release of incretin hormones. MBX-2982 is being investigated as a potential treatment for type 2 diabetes and obesity.
Mechanism of Action
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide activates the GPR119 receptor, which is coupled to the G protein Gαs. This leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP) in pancreatic beta cells and enteroendocrine cells. The increase in cAMP levels leads to the release of insulin from beta cells and the secretion of incretin hormones such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells. These hormones promote glucose uptake and utilization in peripheral tissues and inhibit glucagon secretion from the pancreas, leading to improved glycemic control.
Biochemical and physiological effects:
In addition to its effects on insulin and incretin hormone secretion, this compound has been shown to have other biochemical and physiological effects. In preclinical studies, the drug was found to increase energy expenditure and reduce food intake, leading to weight loss in obese rodents. The drug also improved lipid metabolism and reduced liver fat accumulation in these animals. These effects are thought to be mediated by the activation of GPR119 in the hypothalamus and other brain regions that regulate energy balance.
Advantages and Limitations for Lab Experiments
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has several advantages as a tool for studying the GPR119 receptor and its signaling pathways. The drug is selective for GPR119 and does not activate other related receptors such as GPR40 or GPR120. It is also orally bioavailable and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is that it is a small molecule drug and may have off-target effects or interact with other cellular targets. This should be taken into consideration when designing experiments and interpreting results.
Future Directions
There are several potential future directions for research on N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide and GPR119 signaling. One area of interest is the development of combination therapies that target multiple pathways involved in glucose and lipid metabolism. For example, this compound could be combined with GLP-1 receptor agonists or dipeptidyl peptidase-4 (DPP-4) inhibitors to enhance the effects on insulin secretion and glycemic control. Another area of interest is the investigation of the role of GPR119 in other tissues and physiological processes, such as adipose tissue, skeletal muscle, and cardiovascular function. Finally, the development of more selective and potent GPR119 agonists could lead to improved therapeutic options for type 2 diabetes and obesity.
Scientific Research Applications
N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide has been the subject of several preclinical and clinical studies to evaluate its potential as a treatment for type 2 diabetes and obesity. In a phase 2 clinical trial, this compound was shown to improve glycemic control and reduce body weight in patients with type 2 diabetes who were already taking metformin. The drug was well-tolerated and did not cause hypoglycemia or other significant adverse effects.
properties
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-16-8-7-14(20-19(24)17-6-5-11-25-17)12-15(16)21-18(22)13-23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFZOYZWXGPZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-3-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4755300.png)
![methyl 2-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4755307.png)

![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4755338.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)

![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)

![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4755390.png)